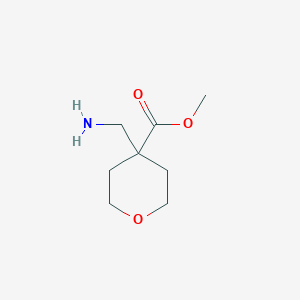

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(aminomethyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTUCQHBOFWNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649675 | |

| Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793658-98-7 | |

| Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 793658-98-7): A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS No. 793658-98-7), a heterocyclic building block of increasing importance in medicinal chemistry. We will explore the strategic value of the tetrahydropyran (THP) scaffold, detail the physicochemical properties of this specific derivative, propose a robust synthetic pathway based on established chemical principles, and discuss its applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex therapeutic challenges.

The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, recognized for its frequent appearance in a wide array of biologically active natural products and FDA-approved pharmaceuticals.[1][2] Its utility stems from a unique combination of properties that favorably influence a drug candidate's pharmacokinetic and pharmacodynamic profile.

Unlike its carbocyclic analogue, cyclohexane, the THP ring possesses an oxygen atom that can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[3] This feature, combined with the ring's non-planar, rigid conformation, helps to reduce the entropic penalty upon binding. Furthermore, THP derivatives typically exhibit lower lipophilicity compared to their cyclohexyl counterparts, a crucial attribute for improving a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The incorporation of the THP motif is a well-established strategy in the development of therapeutics for a range of diseases, from cancer to neurological disorders.[4][5]

This compound is a particularly valuable derivative. Its 4,4-disubstituted (gem-disubstituted) nature provides a defined three-dimensional exit vector for further molecular elaboration. The presence of two distinct and orthogonally reactive functional groups—a primary amine and a methyl ester—offers synthetic chemists versatile handles for constructing diverse molecular libraries aimed at optimizing target engagement and ADME profiles.

Physicochemical and Structural Properties

A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 793658-98-7 | [6] |

| Molecular Formula | C₈H₁₅NO₃ | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| IUPAC Name | Methyl 4-(aminomethyl)oxane-4-carboxylate | N/A |

| InChI Key | Not readily available | N/A |

| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | [7] |

| Appearance | Not specified; likely an oil or low-melting solid | N/A |

| Storage | Store at room temperature, sealed, under dry conditions. | [6] |

Note: Experimental data such as density, boiling point, and flash point are not widely available in public literature for this specific compound. Researchers should refer to the supplier-specific Safety Data Sheet (SDS) for detailed information.

Synthetic Strategy and Methodologies

While specific peer-reviewed synthetic procedures for this exact molecule are not abundant, a logical and efficient pathway can be devised based on well-established organic chemistry principles and available precursor information. The most plausible route involves the reduction of a nitrile precursor.

Retrosynthetic Analysis

The primary amine of the target molecule can be retrosynthetically disconnected to a nitrile group (-CN). This leads to the key intermediate, Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS 362703-30-8) .[8] This intermediate can, in turn, be synthesized via a cyclization reaction involving the simultaneous introduction of the cyano and ester moieties at the 4-position.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

The forward synthesis is a two-step process starting from commercially available materials.

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

-

Principle: This step involves a base-mediated double alkylation of methyl cyanoacetate with bis(2-bromoethyl) ether to form the tetrahydropyran ring. The α-proton of methyl cyanoacetate is acidic and can be removed by a suitable base to generate a nucleophilic enolate, which then sequentially displaces the two bromide leaving groups.

-

Methodology:

-

To a stirred suspension of a strong base (e.g., sodium hydride, 2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add methyl cyanoacetate (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Add bis(2-bromoethyl) ether (1.05 equivalents) dropwise, maintaining the temperature below 25 °C.[8]

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired nitrile intermediate.

-

Step 2: Reduction of Nitrile to this compound

-

Principle: The nitrile functional group is reduced to a primary amine. Catalytic hydrogenation is often preferred for its scalability and milder conditions, while hydride reagents like LiAlH₄ offer a powerful alternative.

-

Methodology (Catalytic Hydrogenation):

-

Dissolve the nitrile intermediate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Raney Nickel (e.g., 10-20% by weight) to the solution. For improved efficiency, ammonia is sometimes added to the solvent to suppress the formation of secondary amine byproducts.

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.

-

Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Further purification via chromatography or distillation may be necessary to obtain the final product of high purity.

-

Applications in Drug Discovery and Development

The unique structural features of this building block make it highly valuable for addressing several key challenges in drug design.

-

CNS-Penetrant Scaffolds: The molecule's balance of polarity and lipophilicity, conferred by the THP ring and functional groups, makes it an attractive starting point for designing ligands intended to cross the blood-brain barrier. It is explicitly noted as an intermediate for CNS agents and analgesics.[6]

-

Enhanced Metabolic Stability: The gem-disubstituted carbon at the 4-position is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This inherent stability can be used to design drug candidates with improved pharmacokinetic profiles.[6]

-

Peptidomimetic and Constrained Analogs: The constrained ring system can be used to mimic peptide turns or to lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for targets like neurotransmitter receptors.[6]

-

Versatile Handles for Library Synthesis: The amine and ester groups serve as orthogonal points for diversification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Caption: Diversification pathways from the core scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

SDS: This document is for informational purposes only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The toxicological properties of this compound have not been fully investigated.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to long-standing challenges in medicinal chemistry. Its combination of a favorable heterocyclic core, built-in metabolic stability, and versatile synthetic handles makes it an exceptionally powerful tool for the design and synthesis of next-generation therapeutics. As drug discovery programs continue to demand molecules with greater three-dimensionality and optimized ADME properties, the utility and adoption of scaffolds like this are poised to grow significantly.

References

- Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

- BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.

- Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (2023). What is Tetrahydropyran?.

- National Institutes of Health (NIH). (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.

- Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis.

- Echemi. (n.d.). CAS No.137864-55-2.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Guidechem. (n.d.). methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate 362703-30-8.

- Accela ChemBio. (n.d.). 1440519-73-2 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET.

Sources

- 1. Page loading... [guidechem.com]

- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. 137864-55-2(ethyl 1-(aminomethyl)cyclohexane-1-carboxylate) | Kuujia.com [kuujia.com]

- 8. guidechem.com [guidechem.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

A Technical Guide to the Physicochemical Properties of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate for Drug Discovery Applications

Abstract: Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders and analgesics.[1] Its tetrahydropyran scaffold offers a favorable combination of metabolic stability and three-dimensional complexity, making it an attractive non-classical bioisostere for more labile structures. Understanding the fundamental physicochemical properties of this intermediate is paramount for researchers and drug development professionals to predict its behavior in biological systems and to guide the rational design of new chemical entities. This technical guide provides an in-depth analysis of the core physicochemical attributes of this compound—ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. It synthesizes theoretical principles with detailed, field-proven experimental protocols, offering a comprehensive resource for its application in pharmaceutical research.

Molecular Identity and Structural Significance

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. These details govern all subsequent physicochemical and pharmacological properties.

Chemical Identity

The key identifiers and structural properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 793658-98-7 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.212 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | - |

Significance in Medicinal Chemistry

The structure of this compound is notable for several features that make it a valuable scaffold in drug design:

-

Constrained Ring System: The tetrahydropyran ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains.[1]

-

Primary Amine: The basic aminomethyl group is a key pharmacophoric feature. It can act as a hydrogen bond donor and, when protonated at physiological pH, can form critical ionic interactions with acidic residues in target proteins like receptors or enzymes.

-

Methyl Ester: The ester group provides a handle for further chemical modification, allowing for the synthesis of amides, carboxylic acids, or other derivatives to modulate properties like potency, solubility, and cell permeability.

-

Bioisosterism: The tetrahydropyran motif is often used as a bioisostere for other groups, improving properties like solubility and reducing metabolic liabilities.

This combination of features makes the molecule a key intermediate in the development of CNS agents and analgesics, where crossing the blood-brain barrier and achieving specific target engagement are critical.[1]

Ionization Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which profoundly influences its solubility, absorption, distribution, and target binding.

Theoretical Considerations & Causality

This compound possesses a primary aliphatic amine, which is a basic functional group. The pKa value refers to the acid dissociation constant of its conjugate acid (the protonated amine, -CH₂NH₃⁺).

-

Impact of Ionization: At pH values below its pKa, the amine group will be predominantly protonated (cationic). At pH values above its pKa, it will be in its neutral, free base form. Given that physiological pH is approximately 7.4, and the pKa of similar aliphatic amines is typically in the 9-10.5 range, this molecule is expected to exist almost entirely in its protonated, charged form in the bloodstream and most tissues. This high degree of ionization is a dominant factor governing its behavior, enhancing aqueous solubility but often reducing passive membrane permeability.

Predicted and Experimental Data

While no experimentally determined pKa value for this specific molecule is available in the public literature, a reasonable estimate can be made based on structurally similar primary amines.

| Parameter | Predicted Value | Justification |

| pKa (Conjugate Acid) | 9.0 - 10.5 | Based on typical pKa values for primary aliphatic amines. The actual value would need to be confirmed experimentally. |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values.[2] It involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically water or a water/co-solvent mixture (like methanol/water) if solubility is limited. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[2]

-

Initial Titration (Acidification): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.

-

Titration with Base: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show a buffer region.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[3] This is the point where the concentrations of the protonated (conjugate acid) and deprotonated (neutral base) forms are equal.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, membrane permeability, and plasma protein binding.

Theoretical Considerations & Causality

For an ionizable molecule like this, it is crucial to distinguish between logP and logD.[4]

-

logP (Partition Coefficient): This is the ratio of the concentration of the neutral species in octanol to its concentration in water. It is an intrinsic property of the molecule but is only fully representative when the molecule is uncharged.

-

logD (Distribution Coefficient): This is the ratio of the total concentration of all species (neutral and ionized) in octanol to the total concentration in water at a specific pH. For drug development, logD at pH 7.4 is the most biologically relevant parameter as it reflects the molecule's overall lipophilicity under physiological conditions.[4][5]

Given the molecule's high ionization at pH 7.4, its logD₇.₄ is expected to be significantly lower (less lipophilic) than its logP. The polar tetrahydropyran ring, amine, and ester functionalities suggest the compound is relatively hydrophilic.

Predicted and Experimental Data

No experimental logP or logD values are publicly available. The values are expected to be low, indicating a preference for aqueous environments.

| Parameter | Predicted Value/Range | Justification |

| cLogP (Calculated) | -1.0 to 0.5 | Computational prediction for the neutral species, reflecting its polar functional groups. |

| logD at pH 7.4 | -2.5 to -1.0 | Expected to be significantly lower than logP due to near-complete protonation of the amine at this pH. |

Experimental Protocol: Shake-Flask Method for logD

The shake-flask method is the traditional and most reliable "gold standard" for determining logP and logD values.[5][6][7]

Methodology:

-

Phase Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated pH 7.4 buffer to achieve a starting concentration (e.g., 100-200 µM).

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the vial.

-

Equilibration: Seal the vial and shake it vigorously on an orbital shaker for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Visualization: Shake-Flask logD Determination Workflow

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development.

Theoretical Considerations & Causality

The solubility of this compound is highly pH-dependent due to its basic amine.

-

Intrinsic Solubility (S₀): This refers to the inherent solubility of the uncharged, neutral form of the molecule.

-

pH-Dependent Solubility: At low pH (e.g., pH < 7), the amine is fully protonated, forming a highly water-soluble cation. As the pH increases towards and above the pKa, the proportion of the less soluble neutral form increases, causing solubility to decrease. The lowest solubility for a basic compound is observed at pH values approximately 2 units or more above its pKa.[8]

The molecule is described in supplier literature as having "favorable solubility," which is consistent with the presence of multiple polar, hydrogen-bonding groups and its ability to exist as a charged species.[1]

Qualitative and Quantitative Data

No quantitative thermodynamic solubility data is publicly available.

| Parameter | Value/Range | Justification |

| Thermodynamic Solubility | Data not available | Expected to be high at acidic to neutral pH due to the protonated amine. |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the benchmark for solubility determination.[8][9][10]

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at various relevant pH values (e.g., pH 1.2 for the stomach, pH 5.0, and pH 7.4 for the intestine and blood).[10]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution has reached thermodynamic equilibrium with the undissolved solid.[8][10]

-

Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifugation followed by careful removal of the supernatant, or by filtration using a low-binding filter plate (e.g., MultiScreen Solubility filter plate).

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.

-

Result: The measured concentration is the equilibrium solubility of the compound at that specific pH and temperature.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Summary and Implications for Drug Development

The physicochemical profile of this compound, characterized by a basic pKa, low logD at physiological pH, and favorable aqueous solubility, defines its role as a versatile building block in drug discovery.

-

Drug Delivery and Formulation: Its high solubility at acidic pH suggests that dissolution in the stomach would not be a limiting factor for oral absorption. The ability to form salts via the primary amine can be leveraged to create stable, crystalline solid forms with excellent dissolution properties.

-

Pharmacokinetics: The low predicted logD indicates that passive diffusion across cell membranes, including the blood-brain barrier, may be limited. However, for CNS targets, this can sometimes be overcome through active transport mechanisms or by incorporating the scaffold into a prodrug strategy.

-

Structure-Activity Relationships (SAR): When incorporating this scaffold, medicinal chemists must balance the beneficial effects of its polarity (solubility, potential for strong ionic interactions) with the need for adequate membrane permeability. The ester and amine groups serve as ideal points for chemical modification to fine-tune this balance, optimizing the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

References

- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.

- LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Methyl 4-(aminomethyl)

- LogP / LogD shake-flask method. Protocols.io.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- How To Find Pka. how to find pka.

- Development of Methods for the Determin

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Computer Prediction of pKa Values in Small Molecules and Proteins.

- An Accurate Approach for Computational pKa Determin

- MultiScreen Solubility Filter Pl

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: Structure, Synthesis, and Application in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity, metabolic stability, and precise vectoral presentation of functional groups is paramount. Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a quintessential example of such a building block. This spirocyclic compound, which embeds the core features of a constrained β-amino acid within a favorable tetrahydropyran (THP) ring system, has emerged as a valuable intermediate in the synthesis of sophisticated pharmaceutical agents.[1] Its structure is particularly relevant for developing therapeutics targeting the central nervous system (CNS), where properties like controlled lipophilicity and metabolic resistance are critical for efficacy.[1][2]

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its unique structural and stereochemical properties, detail robust synthetic strategies, outline analytical characterization protocols, and explore its strategic application in the design of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecule's core is a tetrahydropyran ring featuring a quaternary carbon at the C-4 position. This spiro-center is substituted with both a methyl carboxylate and an aminomethyl group, creating a compact and rigid framework. This structural arrangement is key to its function as a peptidomimetic, as it rigidly holds the amine and ester functionalities in a defined spatial orientation.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 793658-98-7 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | |

| Description | A key intermediate for CNS agents and analgesics.[1] |

Conformational Analysis and Stereochemistry

While this compound is an achiral molecule due to an internal plane of symmetry, its stereochemical character is dominated by the conformational dynamics of the six-membered tetrahydropyran ring.

Expertise & Experience: The THP ring, like cyclohexane, adopts a low-energy chair conformation to minimize torsional and steric strain. For a 4,4-disubstituted THP, two distinct chair conformers are possible, related by a ring flip. The thermodynamic equilibrium between these two conformers is dictated by the steric demand of the substituents at C-4, specifically their preference for the less-strained equatorial position over the more crowded axial position, which would engender destabilizing 1,3-diaxial interactions.

The two substituents are the aminomethyl group (-CH₂NH₂) and the methyl carboxylate group (-COOCH₃). Based on established principles of conformational analysis, the methyl carboxylate group is significantly bulkier than the aminomethyl group. This is due to the sp² hybridized carbonyl carbon and the rotational volume of the methoxy group. Consequently, the conformational equilibrium will overwhelmingly favor the conformer where the -COOCH₃ group occupies the equatorial position, thereby minimizing steric clash with the axial hydrogens at C-2 and C-6. This conformational rigidity is a crucial attribute, as it pre-organizes the molecule into a predictable low-energy shape for molecular recognition at a biological target.

Synthesis and Strategic Considerations

The synthesis of this spirocyclic scaffold requires a strategy that can efficiently construct the C-4 quaternary center with the desired functional groups. A robust and scalable approach begins with the commercially available tetrahydropyran-4-one.

Trustworthiness: The following synthetic pathway is based on well-established and reliable chemical transformations, ensuring high fidelity and yield. A key step is the Strecker synthesis, a classic method for producing α-amino acids and their derivatives.[3]

Retrosynthetic Analysis: The target methyl ester can be disconnected via a Fischer esterification from its parent amino acid. The amino acid, in turn, can be derived from the hydrolysis of a stable aminonitrile or hydantoin intermediate. This intermediate is accessible from tetrahydropyran-4-one through a one-pot Strecker reaction.

Experimental Protocol: Strecker Synthesis of Spiro-hydantoin Intermediate

This protocol is adapted from a documented procedure for the synthesis of the parent amino acid.[3]

-

Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add tetrahydropyran-4-one (100 g, 1.0 mol), water (600 mL), and ethanol (600 mL).

-

Reagent Addition: Stir the mixture to achieve a homogenous solution. To this, add ammonium carbonate (300 g, 3.1 mol) followed by sodium cyanide (120 g, 2.4 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Execution: Heat the reaction mixture to 70°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 5-10°C to precipitate the product.

-

Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with ice-cold water (3 x 100 mL) to remove inorganic salts.

-

Drying: Dry the resulting white solid under vacuum at 60°C for 5 hours to yield the spiro-hydantoin intermediate (yields typically >80%). This intermediate can be carried forward to the hydrolysis step without further purification.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to validate the structure and purity of the final compound and any subsequent derivatives.

Authoritative Grounding: The identity of this compound is confirmed using a combination of spectroscopic methods. While this specific molecule is achiral, if it is used as a scaffold to build chiral molecules, the stereochemical purity of those derivatives must be assessed, typically using chiral chromatography.[4]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Peaks corresponding to the methoxy protons (-OCH₃) as a singlet around 3.7 ppm. Methylene protons of the aminomethyl group (-CH₂NH₂) as a singlet around 2.8 ppm. Complex multiplets for the four sets of THP ring protons between 1.5-4.0 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~175 ppm), quaternary spiro-carbon (~50-60 ppm), methoxy carbon (~52 ppm), aminomethyl carbon (~45 ppm), and four distinct signals for the THP ring carbons (~30-70 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 174.11. |

| FT-IR (thin film) | Characteristic absorptions for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), and a strong C=O stretch (ester, ~1730 cm⁻¹). |

Protocol: Chiral HPLC for Derivative Analysis

This is a general workflow for resolving enantiomers of a chiral molecule derived from the title compound.

-

Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD, which are effective for a broad range of compounds.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) Hexane:Isopropanol.

-

Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of ~1 mg/mL.

-

Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Use a UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).

-

Injection and Analysis: Inject 10 µL of the sample and record the chromatogram. Enantiomers will appear as two separate peaks. Optimize the mobile phase composition (adjusting the alcohol percentage) to achieve baseline resolution (Rs > 1.5).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its strategic deployment in medicinal chemistry programs.

-

Constrained Peptidomimetic: β-amino acids are known to form unique secondary structures (e.g., helices, sheets) and exhibit enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts.[4] The spirocyclic nature of this scaffold further restricts conformational freedom, which can lock a molecule into its bioactive conformation, leading to a significant increase in binding affinity and selectivity for its target protein.[5]

-

sp³-Rich Scaffold for CNS Penetration: The high fraction of sp³-hybridized carbons imparts a three-dimensional character that is increasingly sought after in drug design to improve selectivity and escape the "flatland" of traditional aromatic-rich drugs. The tetrahydropyran ring is a well-regarded "magic methyl" isostere and a bioisostere for phenyl rings, often improving aqueous solubility and metabolic stability while maintaining or enhancing binding. These features are particularly advantageous for designing CNS-penetrant drugs, such as the M1 muscarinic receptor modulators developed for Alzheimer's disease.[2]

-

Vectorial Display of Functionality: The C-4 quaternary center acts as a rigid hub from which the amine and carboxylate groups are projected in well-defined vectors. The primary amine can be readily functionalized to introduce side chains that probe binding pockets, while the methyl ester can be hydrolyzed and coupled to other fragments or used as a key hydrogen bond acceptor.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated design element for modern medicinal chemistry. Its unique combination of a conformationally constrained spirocyclic core, peptidomimetic functionality, and a favorable sp³-rich heterocyclic ring system provides a powerful platform for addressing complex challenges in drug discovery. From enhancing metabolic stability to enabling CNS penetration, this building block offers a reliable and strategically sound foundation for the synthesis of novel, high-efficacy therapeutic agents.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

-

Ghosh, A. K., & Swanson, L. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles, 58(1), 659-666. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. Available from: [Link]

-

Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(8), 1209-1213. Available from: [Link]

-

Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(22), 6787–6793. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Dandárová, M., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5155. Available from: [Link]

-

Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14, 1345–1352. Available from: [Link]

- PATSNAP. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942702A.

-

Dandárová, M., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5155. Available from: [Link]

-

Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis, 2007(10), 1584-1586. Available from: [Link]

-

Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(22), 6787-6793. Available from: [Link]

- Google Patents. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. CN103242276A.

-

Kumar, A., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available from: [Link]

-

ResearchGate. (n.d.). Conformational Features of Monochloro-substituted Tetrahydropyrans. Retrieved January 18, 2026, from [Link]

-

PATSNAP. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942702A. Available from: [Link]

-

National Institutes of Health. (2022). Tetrahydropyridines' Stereoselective Formation. Retrieved January 18, 2026, from [Link]

-

Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(5), 191–195. Available from: [Link]

-

MDPI. (2022). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: A Predictive and In-Depth Technical Guide

Introduction

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, with the CAS Number 793658-98-7 and molecular formula C₈H₁₅NO₃, is a key intermediate in medicinal chemistry.[1] Its unique structure, featuring a tetrahydropyran ring, a methyl ester, and a primary amine, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development to ensure structural integrity, purity, and for facile reaction monitoring.

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from structurally analogous compounds, to forecast the key spectroscopic features. This guide is intended to serve as a valuable resource for scientists, enabling them to anticipate, interpret, and validate the spectroscopic characteristics of this important synthetic intermediate.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of its functional groups and by drawing comparisons with the known spectral data of "Methyl tetrahydropyran-4-carboxylate".[2][3]

Experimental Protocol (Hypothetical)

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

-

2D NMR Experiments (Optional but Recommended): To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the electronegative oxygen atom in the tetrahydropyran ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 3.70 | s | 3H | -OCH₃ | Singlet due to the absence of adjacent protons. The chemical shift is characteristic of a methyl ester. |

| ~ 3.6 - 3.8 | m | 2H | H-2ax, H-6ax | Protons adjacent to the ring oxygen are deshielded. Axial protons typically appear at a slightly lower chemical shift than equatorial protons. |

| ~ 3.4 - 3.6 | m | 2H | H-2eq, H-6eq | Equatorial protons adjacent to the ring oxygen. |

| ~ 2.80 | s | 2H | -CH₂NH₂ | The protons of the aminomethyl group are expected to be a singlet, though coupling to the NH₂ protons may cause broadening. |

| ~ 1.6 - 1.8 | m | 4H | H-3ax, H-5ax, H-3eq, H-5eq | Methylene protons of the tetrahydropyran ring. |

| ~ 1.5 (variable) | br s | 2H | -NH₂ | The chemical shift of the primary amine protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 175 | -C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~ 67 | C-2, C-6 | Carbons adjacent to the ring oxygen are deshielded. |

| ~ 52 | -OCH₃ | The methyl carbon of the ester. |

| ~ 45 | C-4 | The quaternary carbon atom is deshielded due to the attached ester and aminomethyl groups. |

| ~ 45 | -CH₂NH₂ | The carbon of the aminomethyl group. |

| ~ 34 | C-3, C-5 | The remaining methylene carbons of the tetrahydropyran ring. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be a composite of the characteristic absorptions of an ester, a primary amine, and a cyclic ether.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3400 - 3300 | N-H stretch | Medium (two bands) | Primary Amine |

| 2950 - 2850 | C-H stretch | Strong | Aliphatic C-H |

| 1735 - 1750 | C=O stretch | Strong | Saturated Ester |

| 1650 - 1580 | N-H bend | Medium | Primary Amine |

| 1250 - 1050 | C-O stretch | Strong | Ester and Cyclic Ether |

The presence of two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region is a clear indicator of a primary amine.[4][5] The strong absorption around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[4][6] The C-O stretching region will likely show strong, broad absorptions due to the contributions from both the ester and the tetrahydropyran ring.[6]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Hypothetical)

-

Ionization: Electron ionization (EI) is a common technique for small molecules, which will cause fragmentation. Electrospray ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Presentation: The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern (Electron Ionization)

The molecular weight of this compound is 173.21 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173, although it may be weak. The fragmentation will be driven by the functional groups present.

Caption: Predicted major fragmentation pathways in EI-MS.

Key predicted fragments include:

-

m/z 142: Loss of a methoxy radical (•OCH₃) from the ester group.

-

m/z 114: Loss of the entire carbomethoxy group (•COOCH₃).

-

m/z 143: Loss of the aminomethyl radical (•CH₂NH₂).

-

m/z 30: A prominent peak corresponding to the [CH₂NH₂]⁺ ion, formed by alpha-cleavage, which is characteristic of primary amines.[7]

The fragmentation of the tetrahydropyran ring itself can lead to a complex series of lower mass fragments.[8]

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data are based on fundamental spectroscopic principles and comparison with structurally related molecules. This information is intended to aid researchers in the identification and characterization of this important synthetic intermediate, facilitating its use in the development of new chemical entities. It is important to re-emphasize that the data presented herein is theoretical, and experimental verification is essential for definitive structural confirmation.

References

-

FTIR Correlation Chart. (n.d.). Scribd. Retrieved from [Link]

-

2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

-

(4-(aminomethyl)tetrahydro-2h-pyran-4-yl)methanol. (n.d.). PubChemLite. Retrieved from [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry - Search Results. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

An In-depth Technical Resource for Drug Discovery Professionals

Foreword

In the intricate discipline of medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of success. Saturated heterocyclic scaffolds are of paramount importance, offering a pathway to escape "flatland" and imbue drug candidates with superior physicochemical and pharmacokinetic properties. Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS No. 793658-98-7) has emerged as a particularly valuable synthon. Its geminally disubstituted, non-planar tetrahydropyran core provides a constrained three-dimensional framework, while the orthogonal primary amine and methyl ester functionalities offer versatile handles for synthetic elaboration. This guide provides a senior application scientist's perspective on the commercial landscape, strategic applications, and essential technical considerations for this important intermediate, empowering research teams to accelerate their drug discovery programs.

The Strategic Value of the Tetrahydropyran Core

The tetrahydropyran (THP) moiety is considered a privileged structure in modern drug design. Its inclusion is a deliberate strategy to enhance key drug-like properties. Unlike aromatic rings, the saturated, puckered conformation of the THP ring introduces three-dimensionality, which can lead to improved target binding specificity and reduced off-target effects. Furthermore, the ether linkage within the ring can act as a hydrogen bond acceptor and improve aqueous solubility, a common hurdle in drug development.

This compound is particularly advantageous as it provides a rigid scaffold to orient two key functional groups—an amine and a carboxylate (after hydrolysis)—in a precise spatial arrangement. This makes it an excellent building block for constructing complex molecules, including spirocyclic systems and peptide mimetics, where conformational control is essential for biological activity.[1]

Commercial Availability and Supplier Analysis

Reliable access to high-quality starting materials is the bedrock of efficient research. This compound is commercially available from several specialized chemical suppliers who focus on providing novel building blocks for the pharmaceutical industry. The compound is typically offered at purities of 95% or greater, which is suitable for most discovery and early development activities. For GMP applications, resynthesis and purification under stringent quality controls would likely be required.

Researchers will find that the compound is also frequently offered as its hydrochloride salt. This formulation enhances the stability and simplifies the handling of the primary amine, which can be hygroscopic and reactive as a free base. The free base can be readily generated in the laboratory prior to use if required.

Table 1: Key Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity/Form |

| BLD Pharm | This compound | 793658-98-7 | ≥95% |

| Santa Cruz Biotechnology | Methyl 4-aminomethyl-tetrahydro-pyran-4-carboxylate HCl | 793658-98-7 | Hydrochloride Salt |

| Combi-Blocks | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride | 199330-66-0 | Hydrochloride Salt |

Note: Catalog availability and specifications are subject to change. Direct verification with the supplier is recommended.

Synthetic Strategy and Core Reactions

While commercial procurement is the most common route, understanding the underlying synthesis provides insight into potential impurities and informs the development of novel analogues. A logical synthetic approach involves the construction of a 4,4-disubstituted tetrahydropyran ring followed by functional group manipulation.

A plausible, generalized workflow is depicted below. This multi-step process begins with the formation of the core heterocyclic ring and culminates in the introduction of the requisite amine and ester functionalities at the C4 position.

Figure 1. Representative synthetic workflow from a common starting material.

Methodology: Representative Protocol for Amide Coupling

This protocol outlines the use of the title compound in a standard amide bond formation, a cornerstone reaction in medicinal chemistry.

-

Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling agent, for example, HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the formation of HCl and facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the desired amide.

Key Applications in Medicinal Chemistry

The true value of this building block is realized in its application. The primary amine and the ester group serve as versatile handles for a wide range of chemical transformations, enabling its incorporation into diverse molecular scaffolds. It is particularly useful in the synthesis of CNS agents, analgesics, and enzyme inhibitors.[1]

Figure 2. Common synthetic transformations utilizing the core building block.

The primary amine is readily acylated to form amides, sulfonated to form sulfonamides, or alkylated via reductive amination. The methyl ester can be saponified to the corresponding carboxylic acid, which can then participate in its own suite of coupling reactions or serve as a critical pharmacophoric element for interacting with a biological target.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Based on data for structurally related compounds, this compound and its salts should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric CO₂ and moisture. The hydrochloride salt form offers improved storage stability.[2]

Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and accurate handling and hazard information before use.

Conclusion

This compound is more than just another chemical in a catalog; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its commercial availability from specialized suppliers, coupled with its synthetic versatility and favorable physicochemical properties, makes it an invaluable asset for the design and synthesis of next-generation therapeutics. By understanding the sourcing landscape and the key application chemistries, research organizations can effectively leverage this building block to construct novel, three-dimensional molecules with a higher probability of clinical success.

References

- Google Search.

-

This compound - MySkinRecipes. [Link]

-

COMBI-BLOCKS INC - Product List - Interchim. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is a pivotal building block in contemporary medicinal chemistry. Its unique structural features, particularly the rigid tetrahydropyran (THP) ring system, offer a distinct advantage in the design of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and critical role as a versatile scaffold, with a focus on its applications in the development of central nervous system (CNS) agents and other complex molecular architectures. By delving into the causality behind its synthetic pathways and analytical validation, this document serves as a technical resource for researchers leveraging this compound in their drug discovery programs.

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety has emerged as a privileged scaffold in drug design. Its non-planar, saturated heterocyclic structure provides a three-dimensional framework that can enhance the metabolic stability of drug candidates.[1] The incorporation of the THP ring can lead to improved pharmacokinetic profiles, a critical consideration in the optimization of lead compounds. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

This compound hydrochloride, with its strategically positioned aminomethyl and methyl carboxylate groups on a quaternary center, is a particularly valuable derivative. This arrangement allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for novel bioactive molecules. It is frequently employed as a key intermediate in the synthesis of pharmaceuticals, especially in the development of CNS agents and analgesics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this hydrochloride salt is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 362707-24-2 | [3][4] |

| Molecular Formula | C₈H₁₆ClNO₃ | [5] |

| Molecular Weight | 209.67 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride typically involves a multi-step sequence, starting from readily available precursors. A common and efficient approach is a variation of the Strecker synthesis, followed by hydrolysis, esterification, and salt formation. This pathway is chosen for its reliability and scalability.

Conceptual Synthetic Workflow

Caption: A conceptual synthetic pathway to the target compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-amino-4-cyanotetrahydropyran (Strecker Reaction) [6]

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water, add ammonium carbonate (2.5 eq) and sodium cyanide (1.5 eq).

-

Heat the reaction mixture to 60-70°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 5-10°C to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the aminonitrile intermediate.

-

Causality: The Strecker synthesis is a robust method for the formation of α-amino acids from ketones. The use of ammonium carbonate provides both the ammonia and carbonate ions necessary for the formation of the intermediate imine and subsequent nucleophilic attack by the cyanide ion.

Step 2: Hydrolysis of the Aminonitrile to the Amino Acid [6]

-

Suspend the aminonitrile intermediate in a suitable solvent such as a mixture of water and a high-boiling point alcohol.

-

Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with a suitable solvent, and dry to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

-

Causality: Acid or base-catalyzed hydrolysis of the nitrile functionality is a standard transformation to the corresponding carboxylic acid. The choice of acid or base can influence the workup procedure.

Step 3: Esterification to the Methyl Ester [8]

-

Suspend 4-aminotetrahydropyran-4-carboxylic acid (1.0 eq) in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the mixture and remove the solvent under reduced pressure. The resulting crude product is the hydrochloride salt of the methyl ester.

-

Causality: The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Step 4: Formation of the Hydrochloride Salt

-

If the product from the previous step is not the desired salt form or requires further purification, dissolve the free base of the methyl ester in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the solvent, and dry under vacuum to yield this compound hydrochloride.

-

Causality: The formation of the hydrochloride salt enhances the stability and water solubility of the amine, which is often advantageous for storage, handling, and subsequent reactions in aqueous media.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound hydrochloride must be confirmed through a combination of analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the aminomethyl protons, and the diastereotopic protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon of the pyran ring, the methoxy carbon, and the carbons of the pyran ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include those for the N-H bonds of the ammonium group, the C=O stretch of the ester, and the C-O stretches of the ether and ester functionalities.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the free base of the compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound hydrochloride lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential.[9]

Workflow for Scaffold Elaboration in Drug Discovery

Caption: Elaboration of the core scaffold into a diverse chemical library.

-

Amide Coupling: The primary amine of the aminomethyl group can be readily acylated with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides. This is a fundamental transformation in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Reductive Amination: The amine can undergo reductive amination with various aldehydes and ketones to introduce diverse substituents, further expanding the chemical space.

-

N-Alkylation: Direct alkylation of the amine with alkyl halides provides another avenue for derivatization.

The constrained nature of the tetrahydropyran ring helps to position the appended substituents in a defined orientation, which can be crucial for binding to the active site of a target protein. The improved metabolic stability imparted by the THP ring is a significant advantage in developing drug candidates with favorable pharmacokinetic properties.[1]

Conclusion

This compound hydrochloride is a high-value building block for drug discovery and development. Its robust synthesis and the versatility of its functional groups allow for the creation of diverse libraries of compounds for biological screening. The inherent properties of the tetrahydropyran scaffold, such as enhanced metabolic stability and the potential for specific hydrogen bonding interactions, make this a valuable component in the medicinal chemist's toolbox for the design of next-generation therapeutics. A thorough understanding of its synthesis and characterization, as outlined in this guide, is paramount for its successful application in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Retrieved from [Link]

-

ExportersIndia. (n.d.). 4-(Aminomethyl)tetrahydro-2h-pyran-4-carboxylicacid methyl ester hydrochloride. Retrieved from [Link]

-

ALDLAB-Chemicals. (n.d.). This compound hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN114929681B - Bicyclic cx3cr1 receptor agonist.

-

Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(benzyloxy)-4-chloro-2,3- difluorobenzene Supplier in Mumbai, 1-(benzyloxy)-4-chloro-2,3- difluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 4. chemshuttle.com [chemshuttle.com]

- 5. C8h15no-·-hcl | Sigma-Aldrich [sigmaaldrich.com]

- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 9. ijprajournal.com [ijprajournal.com]

Role of the tetrahydropyran ring in medicinal chemistry